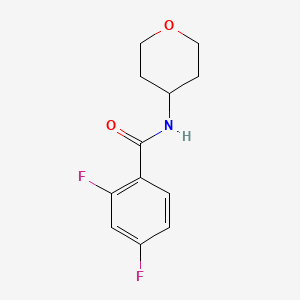

2,4-difluoro-N-(oxan-4-yl)benzamide

Description

2,4-Difluoro-N-(oxan-4-yl)benzamide is a benzamide derivative characterized by a fluorine-substituted aromatic ring and a tetrahydropyran-4-yl (oxan-4-yl) group attached via an amide linkage. The oxan-4-yl substituent introduces a cyclic ether moiety, which may improve metabolic stability and modulate lipophilicity compared to linear or acyclic substituents . This compound shares structural similarities with other benzamide derivatives investigated for antimicrobial, enzyme inhibitory, and receptor-binding activities .

Properties

Molecular Formula |

C12H13F2NO2 |

|---|---|

Molecular Weight |

241.23 g/mol |

IUPAC Name |

2,4-difluoro-N-(oxan-4-yl)benzamide |

InChI |

InChI=1S/C12H13F2NO2/c13-8-1-2-10(11(14)7-8)12(16)15-9-3-5-17-6-4-9/h1-2,7,9H,3-6H2,(H,15,16) |

InChI Key |

ADYXZHNKWDPGTI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NC(=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(oxan-4-yl)benzamide typically involves the reaction of 2,4-difluorobenzoic acid with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(oxan-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

2,4-difluoro-N-(oxan-4-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Comparisons

Table 1: Key Structural Features of 2,4-Difluoro-N-(oxan-4-yl)benzamide and Analogues

Key Observations :

- Substitution Patterns : The 2,4-difluoro substitution is distinct from analogues with methyl, chloro, or carboxyphenyl groups. Fluorine atoms may enhance binding affinity through hydrophobic interactions or electronic effects .

- Amide Substituents: The oxan-4-yl group contrasts with linear acyl chains (e.g., tetradecanoylamino in ) or aromatic substituents (e.g., 2-hydroxyphenyl in ). Cyclic ethers like oxan-4-yl may improve metabolic stability compared to acyclic groups .

Enzyme Inhibition

- PCAF HAT Inhibition: Benzamide derivatives with long acyl chains (e.g., tetradecanoylamino) exhibit moderate to high inhibition (61–79% at 100 µM) of PCAF histone acetyltransferase, whereas anthranilic acid derivatives show low activity (34%) .

- Hyaluronidase Inhibition : N-Benzyl-substituted benzamides with halogenation at position 2 demonstrate superior hyaluronidase inhibition compared to position 3 analogues, highlighting the importance of substitution geometry .

Receptor Binding

- δ-Opioid Receptor Agonism: N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide exhibits nanomolar affinity (IC₅₀ = 0.87 nM) and high selectivity (µ/δ = 4370) . The oxan-4-yl group’s steric and electronic properties could similarly influence receptor interactions, though this remains unexplored.

Antimicrobial Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.